molecular formula C12H12N4O2S B286690 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B286690
M. Wt: 276.32 g/mol
InChI Key: KEQZEKIJLGFLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MMPTT, is a synthetic compound that belongs to the family of triazolo-thiadiazoles. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.

Mechanism of Action

The exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound may exert its therapeutic effects through the modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. This compound has been found to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic properties. Additionally, this compound has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective properties. This compound has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant properties.

Advantages and Limitations for Lab Experiments

6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, this compound has been found to exhibit potent therapeutic properties in animal models, which makes it a promising candidate for further research. However, there are also some limitations associated with this compound. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to develop targeted therapies based on its properties.

Future Directions

There are several future directions for research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop targeted therapies based on its properties. Another potential direction is to investigate the safety and efficacy of this compound in humans, which may require the conduct of clinical trials. Overall, this compound is a promising compound that has the potential to contribute to the development of new therapies for neurological disorders.

Synthesis Methods

The synthesis of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate to form the final product, this compound. The synthesis method has been reported in the scientific literature and has been optimized for high yield and purity.

Scientific Research Applications

6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, this compound has been reported to possess neuroprotective and anti-inflammatory properties. The scientific research on this compound has primarily focused on its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

6-(methoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4O2S/c1-17-7-10-15-16-11(13-14-12(16)19-10)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

KEQZEKIJLGFLLT-UHFFFAOYSA-N

SMILES

COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC

Canonical SMILES

COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC

Origin of Product

United States

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